molecular formula C22H18BrFN2O B6063918 5-(4-Bromophenyl)-2-(2-fluorophenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazole

5-(4-Bromophenyl)-2-(2-fluorophenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazole

Cat. No.: B6063918
M. Wt: 425.3 g/mol
InChI Key: KQUFZFSHTHYTSD-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-2-(2-fluorophenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazole is a complex organic compound that belongs to the class of dihydropyrazoles This compound is characterized by the presence of bromine, fluorine, and methoxy functional groups attached to a dihydropyrazole core

Properties

IUPAC Name

5-(4-bromophenyl)-2-(2-fluorophenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrFN2O/c1-27-18-12-8-16(9-13-18)22-14-20(15-6-10-17(23)11-7-15)25-26(22)21-5-3-2-4-19(21)24/h2-13,22H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQUFZFSHTHYTSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2C3=CC=CC=C3F)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromophenyl)-2-(2-fluorophenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

    Introduction of the bromophenyl group: This step involves the bromination of the phenyl ring using bromine or a brominating agent such as N-bromosuccinimide (NBS).

    Introduction of the fluorophenyl group: This can be done through electrophilic aromatic substitution using fluorobenzene and a suitable catalyst.

    Introduction of the methoxyphenyl group: This step involves the methoxylation of the phenyl ring using methanol and a strong acid like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenyl)-2-(2-fluorophenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazole can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

5-(4-Bromophenyl)-2-(2-fluorophenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)-2-(2-fluorophenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)-2-(2-fluorophenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazole
  • 5-(4-Bromophenyl)-2-(2-chlorophenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazole
  • 5-(4-Bromophenyl)-2-(2-fluorophenyl)-3-(4-hydroxyphenyl)-3,4-dihydropyrazole

Uniqueness

5-(4-Bromophenyl)-2-(2-fluorophenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazole is unique due to the specific combination of bromine, fluorine, and methoxy groups attached to the dihydropyrazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

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